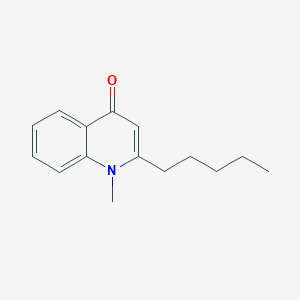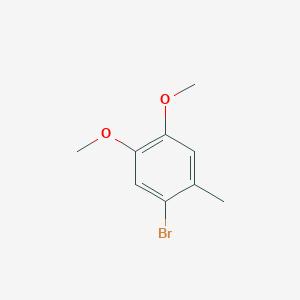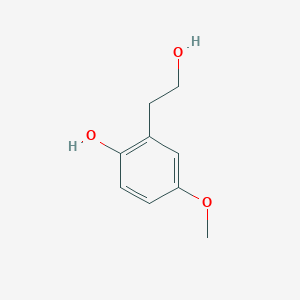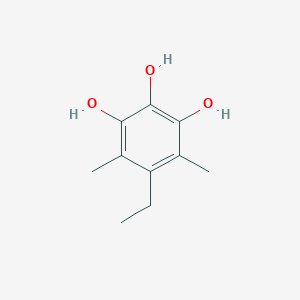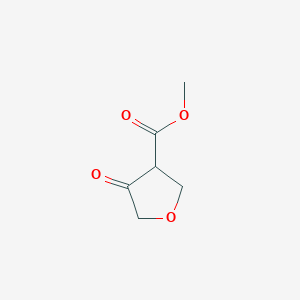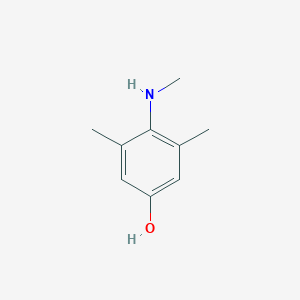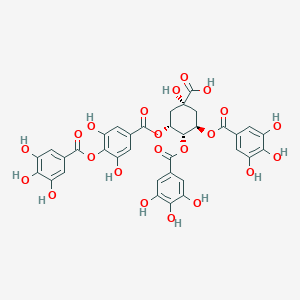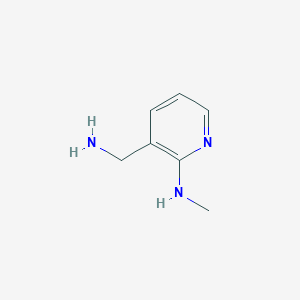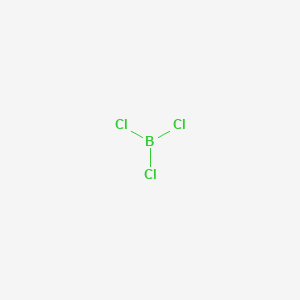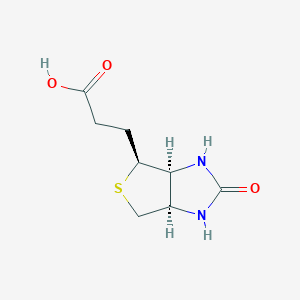
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is a complex compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is not fully understood. However, it is believed to interact with specific receptors in the body and modulate different signaling pathways. The compound has been shown to have an inhibitory effect on certain enzymes and can also act as a free radical scavenger.
Effets Biochimiques Et Physiologiques
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) has been shown to have various biochemical and physiological effects. It has been studied for its potential to improve blood flow, reduce inflammation, and protect against oxidative stress. The compound has also been investigated for its potential to enhance immune function and promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) has several advantages and limitations for lab experiments. One of the advantages is its potential as a drug delivery system due to its ability to interact with specific receptors in the body. However, the compound is relatively new and has not been extensively studied, which can be a limitation for researchers.
Orientations Futures
There are several potential future directions for L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1). One direction is to further investigate its potential as a drug delivery system. Another direction is to explore its potential as a diagnostic tool for certain diseases. Additionally, the compound could be studied for its potential to improve immune function and wound healing. Further research is needed to fully understand the potential applications of this compound.
Conclusion:
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is a complex compound that has potential applications in various scientific fields. The compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis method for L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) involves the reaction of L-arginine with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide in a 1:1 ratio. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is a complex compound that has been characterized using different spectroscopic techniques.
Applications De Recherche Scientifique
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) has potential applications in various scientific fields. It has been studied for its antimicrobial activity, anti-inflammatory effects, and potential as a drug delivery system. The compound has also been investigated for its potential as a diagnostic tool for certain diseases.
Propriétés
Numéro CAS |
121530-58-3 |
|---|---|
Nom du produit |
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) |
Formule moléculaire |
C26H34N10O5 |
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide |
InChI |
InChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
Clé InChI |
OHOCQQJBKBVAFF-VWMHFEHESA-N |
SMILES isomérique |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |
SMILES canonique |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |
Synonymes |
5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt CI 949 CI-949 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



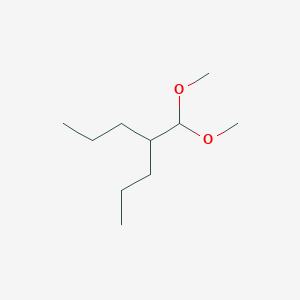
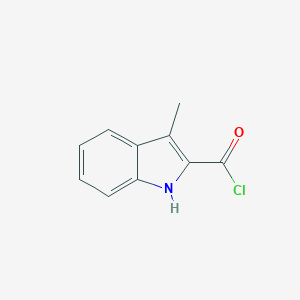
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
